molecular formula C15H13FN2O3S B2613357 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921539-33-5

4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2613357
CAS No.: 921539-33-5
M. Wt: 320.34
InChI Key: XNVWHTMVZRPWTN-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical hybrid scaffold designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two privileged pharmacophores: a 2-oxoindoline (isatin) core and a fluorinated benzenesulfonamide group. This structure is of significant interest in the investigation of multi-target therapeutic agents. The 2-oxoindoline scaffold is a recognized structural feature in several potent kinase inhibitors. Research indicates that derivatives containing this moiety, such as nintedanib and sunitinib (FDA-approved drugs), exhibit potent antiproliferative activity as multi-kinase inhibitors, targeting receptors like VEGFR, FGFR, and PDGFR . The integration of this scaffold suggests potential for your research in oncology and signal transduction pathways. The benzenesulfonamide group is a well-established zinc-binding function that confers inhibitory activity against carbonic anhydrase (CA) isoforms . Notably, the tumor-associated isoforms CA IX and XII are attractive targets for anticancer drug development, as their inhibition can disrupt pH regulation in the hypoxic tumor microenvironment . The addition of a fluorine atom to the benzenesulfonamide ring is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity . This hybrid molecule is intended for research applications focused on: Oncology Research: Exploration of dual-mechanism agents with potential antiproliferative activity through kinase and carbonic anhydrase inhibition. Enzyme Inhibition Studies: Profiling inhibitory activity against a panel of carbonic anhydrase isoforms, including the cancer-associated hCA IX and XII. Lead Optimization: Serving as a core structure for the design and synthesis of novel conjugates to improve potency and selectivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-9-6-11(16)2-5-14(9)22(20,21)18-12-3-4-13-10(7-12)8-15(19)17-13/h2-7,18H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVWHTMVZRPWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-oxoindoline-5-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its therapeutic potential due to its unique chemical structure and biological activities. Its applications include:

  • Antimicrobial Activity : Research indicates that 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibits strong antimicrobial properties against various bacterial strains. For instance, it has demonstrated effective bactericidal activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM.
  • Anticancer Properties : In vitro studies have shown that this compound possesses antiproliferative effects against multiple cancer cell lines. It inhibits cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Research

The compound is utilized in biological studies focusing on enzyme inhibition and protein interactions. Its role as an indole derivative allows it to impact various biochemical pathways, contributing to research in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, making it a valuable tool for understanding enzymatic processes.
  • Protein Interactions : Studies are ongoing to explore how this compound interacts with proteins, which could lead to insights into disease mechanisms and potential therapeutic targets.

Material Science

In material science, this compound is investigated for its properties in developing new materials with specific functionalities. Its unique structure may lend itself to applications in creating advanced materials for electronics or pharmaceuticals.

Pharmaceutical Development

Given its promising biological activities, this compound is a candidate for drug development, particularly in fields where sulfonamide derivatives have been effective historically. Its potential applications include:

  • Antiviral Agents : The compound's broad-spectrum biological activities suggest it may be effective against viral infections, warranting further investigation into its antiviral properties.

Case Studies and Research Findings

Research studies have documented the synthesis, characterization, and biological activities of this compound:

  • Synthesis : The compound is synthesized through the condensation of 5-fluoroindoline-2,3-dione with suitable sulfonamide derivatives, followed by purification techniques such as column chromatography.
  • Characterization : Techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
  • Biological Activity Studies : Various studies have reported on the antimicrobial and anticancer activities of this compound, highlighting its potential as a lead candidate for further pharmaceutical development .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Indolinone and Indole Families

(3Z)-N-(3-((1H-Imidazol-5-yl)-methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (FC85)
  • Core Structure: Shares the 2-oxoindolin-5-yl sulfonamide backbone but incorporates a 4-methylbenzenesulfonamide group and an imidazole-methylene substituent at the 3-position of the indolinone ring .
  • Synthesis: Prepared via condensation of 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide with 1H-imidazole-5-carboxaldehyde in ethanol under reflux, catalyzed by piperidine .
  • Key Differences: The absence of fluorine in FC85’s benzene ring reduces electron-withdrawing effects compared to the target compound.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )
  • Core Structure: An indole-2-carboxamide with a 5-fluoro substituent and a benzophenone-linked phenyl group .
  • Synthesis: Synthesized via sodium ethoxide-catalyzed reaction between ethyl-5-fluoroindole-2-carboxylate and 4-aminobenzophenone in DMSO under reflux (37.5% yield) .
  • Key Differences: The indole core replaces the indolinone moiety, altering electronic properties and conformational flexibility.
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4, )
  • Core Structure : Similar to Compound 3 but with a 4-methylbenzoyl substituent .
  • Synthesis : Lower yield (10%) due to steric hindrance from the methylbenzoyl group during coupling .
  • Key Differences :
    • The methyl group on the benzoyl ring may enhance lipophilicity compared to the target compound’s fluoro-methyl combination.

Physicochemical and Spectroscopic Comparisons

Table 1: Physical Properties of Selected Compounds
Compound Melting Point (°C) Yield (%) Rf Value Reference
Target Compound Not reported Not reported Not reported
FC85 Not reported Not reported Not reported
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 249–250 37.5 0.67 (CHCl3/MeOH)
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 233–234 10 0.77 (CHCl3/MeOH)
Table 2: Elemental Analysis and Spectral Data
Compound %C (Calc/Found) %H (Calc/Found) %N (Calc/Found) Key NMR Shifts (δ ppm, ^13^C)
FC85 59.59/59.38 4.67/4.46 9.27/9.03 140–199 (carbonyl groups)
Compound 3 73.73/73.80 4.22/4.27 7.82/7.74 157.62 (C=O), 190.5 (benzophenone C=O)
Compound 4 74.18/74.24 4.60/4.66 7.52/7.43 158.75 (C=O), 199.1 (benzoyl C=O)

Key Observations :

  • Lower yields in indole-carboxamide analogs (e.g., 10% for Compound 4) suggest steric or electronic challenges during synthesis, which may also apply to the target compound if similar coupling methods are used .

Biological Activity

4-Fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FN2O3SC_{16}H_{15}FN_{2}O_{3}S, with a molecular weight of 334.4 g/mol. The presence of the fluorine atom and the sulfonamide group contributes to its unique biological properties.

PropertyValue
Molecular FormulaC16H15FN2O3SC_{16}H_{15}FN_{2}O_{3}S
Molecular Weight334.4 g/mol
CAS Number921787-67-9

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Antiproliferative Activity : Indole derivatives have shown significant antiproliferative effects against various cancer cell lines, often leading to cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some studies highlighting its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Inhibition of Protein Synthesis : Similar compounds have been found to inhibit protein synthesis pathways, which is crucial for their bactericidal activity .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Study on Cell Lines : In vitro tests revealed that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For instance, compounds with similar structures showed IC50 values ranging from 8.38 µM to 11.67 µM against specific cancer types .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated in several contexts:

  • Inhibition of Biofilm Formation : The compound demonstrated significant inhibition of biofilm formation in Candida species and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) reported as low as 31.1 µg/mL for certain strains .
PathogenMIC (µg/mL)
Staphylococcus aureus31.1 - 62.2
Candida albicans62.5 - 125

Antiviral Activity

Emerging research suggests potential antiviral properties:

  • Mechanism Exploration : Compounds structurally related to this compound have shown promise in inhibiting viral replication through interference with viral protein synthesis pathways .

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution or coupling reactions to introduce the sulfonamide group to the indolinone core. Use Design of Experiments (DoE) to optimize parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor reaction progress via TLC or HPLC (as in sulfonamide separation protocols ). For purification, employ column chromatography with gradients tailored to the compound’s polarity, followed by recrystallization in ethanol/water mixtures. Validate purity using NMR (¹H/¹³C) and HRMS .

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks using single-crystal X-ray analysis (refer to protocols for sulfonamide derivatives ).
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and assess sulfonamide-group reactivity .
  • UV-Vis and fluorescence spectroscopy : Analyze electronic transitions influenced by the fluorine substituent and indolinone moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity, particularly in enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Target selection : Prioritize enzymes like carbonic anhydrase or kinases, where sulfonamide derivatives are known to interact .
  • Assay design : Use fluorescence-based enzymatic assays (e.g., Förster resonance energy transfer) with controlled pH and temperature. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Data interpretation : Apply multivariate regression to correlate substituent electronic effects (fluorine’s electronegativity, methyl’s steric impact) with IC₅₀ values .

Q. What strategies resolve contradictions in solubility or bioactivity data across different experimental setups?

  • Methodological Answer :
  • Solubility discrepancies : Compare logP values (calculated vs. experimental) using shake-flask methods in buffers of varying pH. Address outliers via co-solvent systems (e.g., PEG-400) .
  • Bioactivity variability : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :
  • Solvent screening : Test mixed solvents (e.g., DMSO/water, acetone/heptane) to induce slow crystallization. Use seed crystals from analogous sulfonamides .
  • Temperature gradients : Employ vapor diffusion at 4°C to stabilize weak intermolecular interactions (e.g., C–H···O bonds) .
  • Cryo-protection : Soak crystals in glycerol-containing solutions before flash-freezing for X-ray data collection .

Methodological Framework for Data Interpretation

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity or degradation pathways?

  • Methodological Answer :
  • Degradation analysis : Use LC-MS to identify hydrolytic or oxidative byproducts. Apply first-order kinetics models under accelerated conditions (e.g., 40°C/75% RH) .
  • Mechanistic insights : Link degradation pathways to frontier molecular orbitals (HOMO/LUMO) via DFT, focusing on the sulfonamide group’s susceptibility to nucleophilic attack .

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